molecular formula C17H24N2O4S B5427053 {4-[(2,5-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}(TETRAHYDRO-2-FURANYL)METHANONE

{4-[(2,5-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}(TETRAHYDRO-2-FURANYL)METHANONE

Cat. No.: B5427053
M. Wt: 352.5 g/mol
InChI Key: VHDUUDZPMZOFHW-UHFFFAOYSA-N
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Description

{4-[(2,5-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}(TETRAHYDRO-2-FURANYL)METHANONE is a complex organic compound that features a piperazine ring substituted with a 2,5-dimethylphenylsulfonyl group and a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(2,5-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}(TETRAHYDRO-2-FURANYL)METHANONE typically involves multiple steps. One common method starts with the sulfonylation of piperazine using 2,5-dimethylbenzenesulfonyl chloride under basic conditions. This intermediate is then reacted with tetrahydrofuran-2-carboxylic acid chloride to form the final product. The reactions are usually carried out in an organic solvent such as dichloromethane or toluene, and the reaction temperatures are maintained between 0°C and room temperature to ensure high yields and purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

{4-[(2,5-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}(TETRAHYDRO-2-FURANYL)METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs depending on the specific reagents and conditions employed .

Scientific Research Applications

{4-[(2,5-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}(TETRAHYDRO-2-FURANYL)METHANONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a pharmacological agent due to its unique structural features.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of {4-[(2,5-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}(TETRAHYDRO-2-FURANYL)METHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of {4-[(2,5-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}(TETRAHYDRO-2-FURANYL)METHANONE lies in its specific structural arrangement, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

[4-(2,5-dimethylphenyl)sulfonylpiperazin-1-yl]-(oxolan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4S/c1-13-5-6-14(2)16(12-13)24(21,22)19-9-7-18(8-10-19)17(20)15-4-3-11-23-15/h5-6,12,15H,3-4,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHDUUDZPMZOFHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C(=O)C3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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